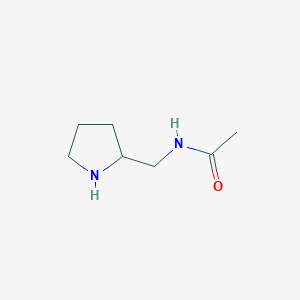

N-Pyrrolidin-2-ylmethyl-acetamide

Description

General Context of Acetamide (B32628) and Pyrrolidine (B122466) Derivatives in Chemical Biology Research

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prominent scaffold in medicinal chemistry. nih.gov Its prevalence is underscored by its presence in numerous natural alkaloids and FDA-approved drugs. nih.govmdpi.com The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is a significant advantage in drug design. nih.gov Pyrrolidine derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties. frontiersin.orgtandfonline.com

Similarly, the acetamide functional group is a cornerstone in the development of biologically active molecules. Acetamide derivatives are known for a broad spectrum of therapeutic applications, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities. nih.gov The versatility of the acetamide linkage allows for its incorporation into diverse molecular architectures to modulate their physicochemical and biological properties. nih.gov The combination of pyrrolidine and acetamide functionalities in a single molecule, as seen in N-Pyrrolidin-2-ylmethyl-acetamide, presents a compelling structural motif for exploration in chemical biology.

Significance and Research Focus on this compound and Related Chemical Structures

While specific research on this compound itself is not extensively documented in publicly available literature, the significance of its structural components points to several potential areas of research focus. The racetam class of drugs, known for their nootropic effects, often feature a 2-oxo-1-pyrrolidine acetamide nucleus, highlighting the potential for neurological activity. wikipedia.org For instance, piracetam (B1677957) and its analogs are studied for their cognitive-enhancing capabilities. wikipedia.org

Furthermore, research into related structures provides insights into the potential applications of this compound. For example, derivatives of pyrrolidine-2,5-dione-acetamides have been investigated for their anticonvulsant properties. nih.gov The synthesis of various acetamide derivatives and their evaluation for analgesic and anti-inflammatory activities is also a common research theme. ogu.edu.tr The core structure of this compound suggests its potential as a scaffold for developing novel therapeutic agents targeting a range of biological pathways.

Table 1: Examples of Biologically Active Pyrrolidine and Acetamide Derivatives

| Compound Class | Example | Biological Activity Investigated |

|---|---|---|

| Pyrrolidine Derivatives | 1,2,4-oxadiazole pyrrolidine derivatives | Antibacterial (DNA gyrase and topoisomerase IV inhibition) frontiersin.orgnih.gov |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Antiproliferative, acetylcholinesterase inhibition, antioxidant frontiersin.orgnih.gov | |

| Pyrrolidine sulfonamide derivatives | Antidiabetic (DPP-IV inhibition) frontiersin.orgnih.gov | |

| Acetamide Derivatives | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Analgesic ogu.edu.tr |

| Phenoxy acetamide derivatives | Anti-inflammatory, antioxidant, anticancer, anticonvulsant nih.gov | |

| Pyridinyl Acetamide Derivatives | Wnt pathway inhibition (Porcupine inhibitors) ebi.ac.uk |

Overview of Established and Emerging Research Trajectories for this compound

Established research trajectories for compounds containing pyrrolidine and acetamide moieties have traditionally focused on their synthesis and evaluation for a variety of biological activities, as outlined in the previous section. The development of stereoselective synthesis methods for pyrrolidine-containing drug precursors is a significant area of fundamental research. mdpi.com

Emerging research is likely to build upon this foundation, with a greater emphasis on understanding the specific molecular targets and mechanisms of action. The use of computational methods, such as molecular docking, is becoming increasingly prevalent in predicting the interactions of these compounds with biological macromolecules. nih.gov This approach can help in the rational design of more potent and selective derivatives.

Future research on this compound and related structures may explore:

Neurological Disorders: Given the prevalence of the pyrrolidine acetamide core in nootropics and anticonvulsants, further investigation into its potential for treating neurodegenerative diseases and epilepsy is a logical progression. nih.govwikipedia.org

Infectious Diseases: The demonstrated antibacterial and antifungal properties of pyrrolidine derivatives suggest that this compound could serve as a template for new antimicrobial agents. frontiersin.orgnih.gov

Oncology: The antiproliferative effects observed in some pyrrolidine-containing compounds warrant exploration of this compound and its analogs as potential anticancer agents. frontiersin.orgnih.gov

Inflammatory Conditions: The anti-inflammatory potential of acetamide derivatives makes this an interesting avenue for future studies. nih.gov

The synthesis of novel derivatives through techniques like multicomponent reactions is also an active area of research, aiming to create libraries of compounds for high-throughput screening and the discovery of new biological activities. tandfonline.com

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-5-7-3-2-4-8-7/h7-8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQWLGWRTGXOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Pyrrolidin-2-ylmethyl-acetamide and Analogs

The construction of the this compound scaffold can be achieved via classical organic reactions, including multicomponent condensations and nucleophilic substitutions.

The Mannich reaction is a powerful three-component condensation used for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgadichemistry.com The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. adichemistry.com In the context of synthesizing the target compound's backbone, pyrrolidine (B122466) can serve as the secondary amine component.

The general mechanism begins with the formation of an electrophilic iminium ion from the reaction of the amine (pyrrolidine) and formaldehyde (B43269). wikipedia.orgadichemistry.com A compound with an enolizable proton, such as acetamide (B32628) or a related precursor, can then act as the nucleophile, attacking the iminium ion to form the β-amino-carbonyl product, known as a Mannich base. wikipedia.org A notable application of this reaction involves the condensation of tetracycline (B611298) with pyrrolidine and formaldehyde to produce the pro-drug Rolitetracycline, demonstrating the utility of pyrrolidine in this transformation. researchgate.net While direct synthesis of this compound via a classical Mannich reaction is less documented, the synthesis of the analog N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide proceeds through this method, confirming the feasibility of the approach.

| Amine Component | Aldehyde Component | Carbonyl/Acidic H Component | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Pyrrolidine | Formaldehyde | Acetamide | Acidic (e.g., HCl) | β-amino-acetamide |

| Dimethylamine | Formaldehyde | Cyclohexanone | Acidic | β-amino-ketone |

| Pyrrolidine | Formaldehyde | Tetracycline | Not specified | N-Mannich base pro-drug |

A highly effective and common strategy for forming amides involves the acylation of an amine with an activated carboxylic acid derivative, such as an acyl halide. This approach can be readily applied to the synthesis of this compound. The key precursors for this route are 2-(aminomethyl)pyrrolidine and a halogenated acetylating agent like 2-chloroacetyl chloride or chloroacetamide.

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of 2-(aminomethyl)pyrrolidine attacks the electrophilic carbonyl carbon of the chloroacetyl derivative, displacing the chloride. This forms the desired N-acetylated product. This strategy is exemplified in the synthesis of other acetamide derivatives. For instance, 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide is prepared by reacting 2-(aminomethyl)pyridine with chloroacetic acid. researchgate.net Similarly, various N-pyridin-2-yl substituted acetamides are synthesized by reacting 2-aminopyridine (B139424) with different acid chlorides generated in situ. researchgate.net These examples underscore the robustness of using halogenated precursors for the synthesis of complex acetamides.

| Amine Nucleophile | Acylating Agent | Base/Solvent | General Product | Reference Principle |

|---|---|---|---|---|

| 2-(Aminomethyl)pyrrolidine | 2-Chloroacetyl chloride | Triethylamine / Dichloromethane | N-(Pyrrolidin-2-ylmethyl)-2-chloroacetamide | Standard acylation |

| 2-(Aminomethyl)pyridine | Chloroacetic acid | Not specified | 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | researchgate.net |

| 2-Aminopyridine | [4-methylphenylsulphonamido] alkanoyl chloride | Basic medium | N-pyridin-2-yl acetamide derivative | researchgate.net |

The this compound scaffold possesses multiple sites amenable to further chemical modification, allowing for the generation of diverse analogs. The acetamide nitrogen's N-H bond can be alkylated or arylated under appropriate basic conditions. Furthermore, the pyrrolidine ring itself offers opportunities for functionalization.

One common derivatization pathway for related Mannich bases involves quaternization of the tertiary amine with an alkyl halide (e.g., methyl iodide), followed by Hofmann elimination upon treatment with a strong base. This sequence effectively introduces a methylene (B1212753) group (C=CH₂) adjacent to a carbonyl, creating an α,β-unsaturated system, which is a valuable synthetic intermediate for further conjugate additions. adichemistry.com While the target compound's pyrrolidine nitrogen is tertiary, derivatization can focus on other parts of the molecule, such as C-H functionalization of the pyrrolidine ring or substitution on the acetamide group, to explore the structure-activity relationship of its analogs.

Advanced Synthetic Techniques and Reaction Optimization for Scalable Research Synthesis

Moving from laboratory-scale synthesis to producing larger, research-level quantities (gram to kilogram scale) requires robust, optimized, and safe procedures. Several principles from process chemistry can be applied to the synthesis of this compound. Key considerations include the cost and availability of starting materials, reaction efficiency, ease of purification, and process safety. acs.org

For pyrrolidine derivatives, scalable syntheses often involve modifying classical routes to improve yield and throughput. For example, scalable approaches for spirocyclic pyrrolidines have been developed, with some methods achieving up to a 100-gram scale by optimizing multi-step sequences that construct the pyrrolidine ring. nih.gov Advanced techniques such as biocatalysis are also emerging as powerful tools for scalable synthesis. Engineered enzymes have been used for the gram-scale synthesis of azaspiro[2.y]alkanes, operating in aqueous media at high substrate concentrations (up to 25 g/L) and demonstrating high efficiency and stereoselectivity. acs.org Such biocatalytic methods, if developed for the key bond-forming steps in the synthesis of this compound, could offer a green and efficient path to large-scale production.

Stereoselective Synthesis Considerations and Chiral Pool Applications

The 2-position of the pyrrolidine ring in this compound is a stereocenter. Therefore, controlling the stereochemistry is crucial, as different enantiomers often exhibit distinct biological activities. A highly effective strategy for obtaining enantiomerically pure pyrrolidine derivatives is to start from a readily available, inexpensive chiral molecule, a strategy known as chiral pool synthesis. researchgate.net

L-proline is an abundant and inexpensive amino acid that serves as a premier chiral building block for this purpose. mdpi.comnih.govnih.govmdpi.com The synthesis of the enantiomerically pure (S)-N-(Pyrrolidin-2-ylmethyl)acetamide can be readily envisioned starting from L-proline. A typical synthetic sequence would involve:

Reduction: The carboxylic acid group of L-proline is reduced to a primary alcohol using a reducing agent like lithium aluminium hydride (LiAlH₄) to yield (S)-prolinol. mdpi.comnih.gov

Amine Formation: The resulting hydroxyl group is then converted into an amino group. This can be achieved through various methods, such as conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) (e.g., sodium azide) and subsequent reduction, or via a Mitsunobu reaction.

Acetylation: The final step involves the acylation of the primary amine of the resulting (S)-pyrrolidin-2-ylmethanamine with acetic anhydride (B1165640) or acetyl chloride to yield the target compound with retention of stereochemistry.

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis in Research Contexts

Theoretical Structural Elucidation and Conformational Analysis

A theoretical analysis of N-Pyrrolidin-2-ylmethyl-acetamide would involve computational chemistry methods, such as Density Functional Theory (DFT), to predict its most stable three-dimensional structure and explore its various possible conformations. This would include an examination of bond lengths, bond angles, and dihedral angles to understand the spatial arrangement of the pyrrolidine (B122466) ring relative to the acetamide (B32628) group. The flexibility of the molecule, particularly rotation around the single bonds, would be a key aspect of the conformational analysis, identifying the lowest energy conformers.

Advanced Spectroscopic Characterization for Structural Confirmation and Elucidation during Research

This section would present detailed experimental data from various spectroscopic techniques to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data would be presented in tabular format. This would include the chemical shifts (δ) in ppm, the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and the integration of the signals, corresponding to the number of protons. This data would be crucial for mapping the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A table of characteristic absorption bands would be provided, listing the vibrational frequencies (in cm⁻¹) and their corresponding functional groups. Key absorptions would include the N-H stretch, C=O stretch of the amide, and various C-N and C-H stretches and bends of the pyrrolidine and acetamide moieties.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum would be described, noting the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). This would provide information about the electronic transitions within the molecule.

Mass Spectrometry (MS): The mass spectrum would be analyzed to identify the molecular ion peak (M⁺) and the pattern of fragmentation. A table of significant fragment ions and their relative abundances would be included to support the proposed structure.

Crystallographic Studies and Analysis of Solid-State Structures

If a single crystal of this compound had been successfully grown and analyzed using X-ray crystallography, this section would provide detailed information about its solid-state structure. A data table would summarize the key crystallographic parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the Z value (number of molecules per unit cell). The analysis would also describe intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations with Identified Biological Targets

No specific molecular docking studies for N-Pyrrolidin-2-ylmethyl-acetamide against identified biological targets have been found in the reviewed literature. Such studies would typically involve predicting the binding affinity and orientation of the compound within the active site of a protein, offering insights into its potential therapeutic applications.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Stability and Conformational Changes

There are no available research articles detailing molecular dynamics simulations performed on this compound. MD simulations are used to analyze the physical movements of atoms and molecules, providing a deeper understanding of the stability of ligand-protein complexes and any conformational changes that may occur over time.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Specific quantum chemical calculations, such as Density Functional Theory (DFT), for this compound are not present in the available scientific literature. These calculations are crucial for understanding the electronic structure, chemical reactivity, and for predicting spectroscopic properties of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

No QSAR models have been developed or published that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, which is then used to predict the activity of new compounds.

Virtual Screening Approaches for Novel Ligand Identification

There is no evidence of this compound being used as a scaffold or hit compound in virtual screening campaigns to identify novel ligands. Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target.

Biological Activity and Mechanistic Investigations in Preclinical and in Vitro Models

Anticancer Research Modalities in Cellular and In Vitro Systems

There is currently no publicly available research specifically detailing the anticancer properties of N-Pyrrolidin-2-ylmethyl-acetamide in cellular or in vitro models. While numerous pyrrolidine (B122466) and acetamide (B32628) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, the specific efficacy of this compound has not been reported. For instance, studies on other compounds containing a pyrrolidine ring have shown potential by inducing apoptosis or inhibiting cell proliferation in cancer cells. Similarly, certain acetamide derivatives have been investigated as potential anticancer agents. However, these findings are not directly attributable to this compound.

Neuropharmacological Activity and Central Nervous System Target Engagement in In Vitro and Animal Models

Acetylcholinesterase Inhibition Studies

No studies have been identified that specifically assess the acetylcholinesterase (AChE) inhibitory activity of this compound. The inhibition of AChE is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer's. While various nitrogen-containing heterocyclic compounds are known to interact with this enzyme, the potential of this compound in this area remains unexplored.

Anticonvulsant Properties in Non-Human Animal Models

There is no available data on the anticonvulsant properties of this compound in animal models. The search for novel antiepileptic drugs often involves screening compounds in models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) seizure tests. While some pyrrolidine-2,5-dione-acetamide derivatives have shown anticonvulsant effects in such models, this specific molecule has not been evaluated.

Calcium Channel Modulation Mechanisms

The effect of this compound on calcium channels has not been specifically investigated. Modulation of calcium channels is an important therapeutic target for various cardiovascular and neurological conditions. Without dedicated research, any potential activity of this compound in this area is unknown.

Antimicrobial and Antifungal Efficacy Studies in In Vitro and Non-Human Assays

Specific studies on the antimicrobial and antifungal efficacy of this compound are not present in the available literature. However, research on structurally related compounds suggests that the pyrrolidine and acetamide moieties can be part of molecules with antimicrobial properties. For example, metal complexes of 2-hydroxy-N-pyridin-2-ylmethyl-acetamide have demonstrated activity against Staphylococcus aureus and E. coli. Additionally, a pyrrolidin-2-one derivative, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, has shown both antibacterial and antifungal activity. These findings highlight the potential of this chemical space, but direct evidence for this compound is lacking.

Enzyme Inhibition and Receptor Modulation Investigations (e.g., kinases, A2A receptor antagonists, protein targets)

There is no specific information regarding the ability of this compound to inhibit kinases or act as an antagonist for the A2A adenosine (B11128) receptor. Research in this area has focused on other, more complex derivatives. For instance, N-pyrimidinyl-2-phenoxyacetamides have been developed as potent A2A receptor antagonists for potential use in Parkinson's disease. Furthermore, other heterocyclic compounds containing acetamide linkages have been investigated as kinase inhibitors for cancer therapy. The potential of the simpler this compound structure in these contexts has not been reported.

Detailed Investigation of Molecular Mechanisms of Action and Target Engagement

Detailed molecular-level investigations into the specific mechanisms of action and target engagement for this compound are not extensively documented in publicly available scientific literature. While the broader class of molecules containing pyrrolidine and acetamide moieties has been the subject of various biological studies, specific data elucidating the direct molecular targets, binding affinities, and downstream signaling pathways modulated by this compound remains limited.

The pyrrolidine ring is a common scaffold in medicinal chemistry, known to be a versatile component in compounds targeting a range of biological entities. nih.gov Its non-planar, sp3-hybridized structure allows for three-dimensional diversity that can be crucial for specific interactions with protein binding pockets. nih.gov Similarly, the acetamide group can participate in hydrogen bonding and other interactions that contribute to ligand-receptor binding.

However, without dedicated in vitro and preclinical studies on this compound, any proposed mechanism of action would be purely speculative. To ascertain its biological activity and mechanistic profile, comprehensive investigations would be required. These would typically involve:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the primary protein targets of the compound.

Binding Assays: Quantitative assessments to determine the binding affinity (e.g., Kd or Ki values) of the compound to its identified target(s).

Functional Assays: Cellular and biochemical assays to measure the functional consequences of target engagement, such as enzyme inhibition, receptor agonism or antagonism, or modulation of ion channel activity.

Structural Biology: Using methods like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

Currently, data from such studies for this compound are not available in the reviewed literature. The following table highlights the type of data that would be necessary to populate a detailed mechanistic understanding, but which is presently unavailable for this specific compound.

Table 1: Illustrative Data for Molecular Mechanism and Target Engagement (Currently Unavailable for this compound)

| Target Protein | Assay Type | Result (e.g., IC₅₀, Kᵢ) | Cellular Pathway Modulated | Reference |

|---|---|---|---|---|

| Not Identified | Binding Assay | Not Available | Not Known | N/A |

| Not Identified | Enzyme Activity Assay | Not Available | Not Known | N/A |

| Not Identified | Receptor Function Assay | Not Available | Not Known | N/A |

| Compound Name |

|---|

| This compound |

| N-[2-(Pyrrolidin-1-yl)ethyl]acetamide |

Structure Activity Relationship Sar Studies

Systematic Impact of Substituent Modifications on Biological Activity and Target Binding

The biological activity of pyrrolidine-based compounds is significantly influenced by the nature and position of substituents on both the pyrrolidine (B122466) ring and the acetamide (B32628) moiety. Research on various derivatives has provided a systematic understanding of these effects.

For instance, in the context of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on pyrrolidine amide derivatives have shown that modifications to the terminal phenyl group are critical. Small, lipophilic substituents at the 3-position of the phenyl ring were found to be optimal for potency. nih.gov The length and flexibility of the linker chain connecting the pyrrolidine and the terminal aromatic ring also play a crucial role. While conformationally flexible linkers can increase inhibitory potency, they may reduce selectivity against related enzymes like fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers can enhance selectivity, albeit sometimes at the cost of potency. nih.gov

In a different class of compounds, the pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], the integrity of the core scaffold is paramount. Truncations to the molecule generally lead to a loss of inhibitory activity. mdpi.com However, modifications of functionalities at different positions (R1-R5) have varied effects, indicating potential for optimization. For example, alterations at the R1 position of the most active compounds reduced inhibition, highlighting the essential nature of the S-phenyl moiety at this location and its distance from the scaffold. mdpi.com

Studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels have demonstrated that the eastern aryl ring of the scaffold is quite tolerant to various functional group modifications. mdpi.com For example, the removal of a 2-fluoro group or the introduction of 3-fluoro or 4-fluoro substituents resulted in only slight reductions in potency. mdpi.com In contrast, the core of the molecule is more sensitive to changes. Replacing a nitrogen atom in the pyrimidine (B1678525) core with a carbon to form a pyridine (B92270) analog led to a significant loss of activity, which could be partially restored by introducing a cyano group. mdpi.com

These findings underscore a general principle in the SAR of pyrrolidine-acetamide scaffolds: while some regions of the molecule are amenable to a variety of substitutions to fine-tune properties like solubility or metabolic stability, other regions, particularly the core structure and key interaction domains, are highly sensitive to modification.

Table 1: Impact of Substituent Modifications on Biological Activity of Pyrrolidine Amide Derivatives as NAAA Inhibitors nih.gov

| Modification | Impact on Potency | Impact on Selectivity (vs. FAAH) |

|---|---|---|

| Small, lipophilic 3-phenyl substituents | Optimal potency | - |

| Conformationally flexible linkers | Increased | Reduced |

| Conformationally restricted linkers | Reduced | Enhanced |

Table 2: Structure-Activity Relationship of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide SLACK Channel Inhibitors mdpi.com

| Modification | Effect on Inhibitory Activity |

|---|---|

| Removal of 2-fluoro on eastern aryl ring | Slight reduction in potency |

| Addition of 3-fluoro or 4-fluoro on eastern aryl ring | Slight reduction in potency |

| Replacement of pyrimidine core nitrogen with carbon | ~2-fold loss of activity |

Analysis of Conformational Requirements for Optimized Target Binding

The three-dimensional shape of N-Pyrrolidin-2-ylmethyl-acetamide and its analogs is a critical determinant of their interaction with biological targets. The pyrrolidine ring, being a saturated heterocycle, is not planar and undergoes a phenomenon known as "pseudorotation," which allows it to adopt various conformations, thereby influencing the spatial orientation of its substituents. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity. For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

The acetamide portion of the molecule also introduces significant conformational considerations. The amide bond, C(O)-N, has a partial double bond character, which restricts rotation and can lead to the existence of cis (E) and trans (Z) rotamers. scielo.br The energy barrier to this rotation can be substantial, leading to distinct populations of conformers at room temperature. A detailed study on the structurally related N-benzyl-N-(furan-2-ylmethyl)acetamide using NMR spectroscopy and DFT calculations revealed the presence of a hindered rotational equilibrium between the E and Z isomers in solution. scielo.br This study identified nine stable conformations (four Z and five E), with interconversion dynamics defined by several rotational equilibria. scielo.br This highlights that for this compound, the orientation of the N-acetamide group relative to the pyrrolidinylmethyl substituent is not fixed and can adopt different, energetically favorable arrangements.

The nature of the target's binding pocket dictates which of these conformations is active. A flexible molecule may be able to adapt its conformation to fit the binding site, but this can come with an entropic penalty. Conversely, pre-organizing the molecule into the bioactive conformation through the introduction of rigidifying elements can enhance potency. This principle is illustrated by the finding that conformationally restricted linkers in NAAA inhibitors, while sometimes reducing potency, can improve selectivity. nih.gov

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. For pyrrolidine-based compounds, the pyrrolidine ring itself often serves as a central scaffold, with its nitrogen atom potentially acting as a hydrogen bond acceptor or a basic center. nih.gov The substituents on the ring and the side chain provide the other necessary pharmacophoric features, such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings capable of π-π stacking interactions.

Molecular docking studies on related acetamide derivatives have provided insights into the plausible binding modes and key interactions. For example, in the design of anti-HIV agents based on 2-(pyridin-3-yloxy)acetamide, molecular docking was used to investigate the binding modes within the pocket of the HIV reverse transcriptase enzyme. nih.gov Similarly, for a newly synthesized 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, molecular docking simulations were employed to study its interaction with the insulin-like growth factor-1 receptor. nih.gov These computational approaches help in visualizing the ligand-receptor interactions and guide the rational design of new, more potent inhibitors.

The design of new ligands based on the this compound scaffold often employs strategies like molecular hybridization and bioisosterism. nih.gov Molecular hybridization involves combining structural features from different known active molecules to create a new hybrid with potentially improved properties. Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of enhancing activity or improving pharmacokinetic properties.

The general principles for ligand design in this chemical space involve:

Scaffold Integrity: Maintaining the core pyrrolidine-acetamide structure, as significant alterations can lead to a loss of activity. mdpi.com

Stereochemical Control: The specific stereoisomer is often critical for optimal binding, as seen with the preference for cis-substituted pyrrolidines in some cases. nih.gov

Optimal Substitution: Identifying key positions on the scaffold where substitutions can enhance binding affinity and selectivity, while avoiding modifications in regions that are sterically or electronically sensitive. nih.govmdpi.com

Conformational Rigidity: Introducing elements that restrict conformational flexibility can lock the molecule in its bioactive conformation, potentially increasing potency and selectivity. nih.gov

By integrating SAR data, conformational analysis, and computational modeling, a comprehensive understanding of the pharmacophore for a given target can be developed, enabling the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Pharmacokinetic and Metabolic Research in Research Models Non Human

In Vitro Absorption Profiling (e.g., Caco-2 permeability, PAMPA)

Detailed in vitro absorption profiling of N-Pyrrolidin-2-ylmethyl-acetamide using standard assays such as Caco-2 cell permeability or the Parallel Artificial Membrane Permeability Assay (PAMPA) has not been reported in the scientific literature. These assays are crucial for predicting a compound's potential for oral absorption. While the principles of these assays are well-established for a wide range of compounds, specific permeability coefficients (Papp) or classification as a low or high permeability compound for this compound are not available. Consequently, no data tables illustrating its permeability characteristics can be provided.

Exploration of Excretion Pathways in Model Organisms

Information regarding the excretion pathways of this compound in any non-human model organisms is not available in the published literature. Studies that would identify the primary routes of elimination (e.g., renal or fecal) and the extent to which the compound is excreted unchanged versus as metabolites have not been conducted or reported.

Analytical Methodologies for Research Applications

Chromatographic Methods (e.g., HPLC, LC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

There is no published literature detailing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment or quantitative analysis of N-Pyrrolidin-2-ylmethyl-acetamide in any research samples. Consequently, no data on parameters such as column type, mobile phase composition, flow rate, detector wavelength, or retention time can be provided. Similarly, information regarding sample preparation, validation parameters (linearity, accuracy, precision), or limits of detection and quantification for this specific compound is not available.

Advanced Spectroscopic Techniques for Complex Mixture Analysis and Metabolite Identification in Research Studies

No research studies have been found that utilize advanced spectroscopic techniques for the analysis of this compound in complex mixtures or for the identification of its potential metabolites. There is no available data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) or high-resolution mass spectrometry (HRMS) that would provide insights into the structural elucidation or metabolic fate of this compound.

The absence of any dedicated research on the analytical methodologies for this compound means that no data tables or detailed research findings can be generated as per the requested outline. All attempts to locate information on its analysis via chromatographic or spectroscopic methods have been unsuccessful. Therefore, the tables of compound names mentioned in the article, as requested, cannot be generated as no compounds were discussed.

It is recommended that any future research involving this compound would necessitate the development and validation of novel analytical methods from the ground up.

Emerging Research Directions and Future Perspectives for N Pyrrolidin 2 Ylmethyl Acetamide

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas (excluding human clinical applications)

The pyrrolidine (B122466) scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govfrontiersin.org Derivatives of pyrrolidine have been investigated for their potential as anticonvulsants and antidiabetic agents. nih.govresearchgate.net The future exploration of N-Pyrrolidin-2-ylmethyl-acetamide could therefore logically extend to these and other uncharted therapeutic areas.

Initial research on related acetamide (B32628) derivatives has indicated potential biological activities. For instance, certain pyridinyl acetamide derivatives have been identified as potent inhibitors of Porcupine, a membrane-bound O-acyl transferase involved in Wnt signaling, a pathway often dysregulated in cancer. nih.gov Furthermore, computational docking studies of a similar compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, have suggested potential interactions with the insulin-like growth factor-1 receptor (IGF-1R), another target implicated in cancer. nih.gov

Future research could focus on screening this compound and its analogues against a panel of biological targets implicated in various diseases. High-throughput screening campaigns could unveil novel and unexpected biological activities, opening up new avenues for therapeutic exploration in areas beyond traditional human clinical applications, such as in veterinary medicine or as probes for fundamental biological research.

Table 1: Potential Biological Targets for this compound Based on Structurally Related Compounds

| Target Class | Specific Example | Potential Therapeutic Area (Non-human) | Reference |

| Enzymes | Porcupine (Wnt signaling) | Cancer Research Models | nih.gov |

| Receptors | Insulin-like growth factor 1 receptor (IGF-1R) | Cancer Biology Studies | nih.gov |

| Ion Channels | Voltage-gated sodium channels | Neurological Research in Animal Models | nih.gov |

| Transporters | Glucose transporters | Metabolic Disease Research in Cell Models | researchgate.net |

Development of this compound Derivatives as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The development of derivatives of this compound as selective chemical probes could significantly advance our understanding of specific biological targets and pathways. nih.gov By modifying the core structure of this compound, researchers can introduce functionalities that allow for target identification and visualization.

These modifications could include the incorporation of:

Affinity labels: For covalent modification and identification of the biological target.

Fluorescent tags: To visualize the subcellular localization of the compound and its target.

Biotin tags: To facilitate the isolation and purification of the target protein for subsequent identification.

The development of such chemical probes would enable researchers to elucidate the mechanism of action of any discovered biological activity and to identify novel protein-protein interactions. This, in turn, could lead to the validation of new drug targets for future therapeutic development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for this Chemical Class

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govcam.ac.uk These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to predict potential biological targets.

Target Identification: Machine learning algorithms can be trained on large datasets of known drug-target interactions to predict the most likely biological targets for a novel small molecule like this compound. cam.ac.uknih.gov By analyzing the chemical structure of the compound, these models can identify potential protein binding partners, thereby guiding experimental validation and reducing the time and cost associated with traditional screening methods.

Compound Optimization: Once a biological target has been identified, AI and ML can be used to design and optimize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Generative models can propose novel chemical structures with desired characteristics, which can then be synthesized and tested. semanticscholar.org

Table 2: Applications of AI and ML in this compound Research

| Application | Description | Potential Impact | Reference |

| Target Prediction | Using ML models to predict potential biological targets based on chemical structure. | Prioritization of experimental screening efforts. | cam.ac.uknih.gov |

| Virtual Screening | In silico screening of large compound libraries to identify derivatives with higher predicted activity. | Accelerated identification of lead compounds. | nih.gov |

| De Novo Design | Generative models to design novel derivatives with optimized properties. | Creation of more potent and selective compounds. | semanticscholar.org |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of derivatives. | Early identification of compounds with favorable drug-like properties. | nih.govrsc.org |

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound Research

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. ucl.ac.ukrasayanjournal.co.inresearchgate.net Future research on this compound and its derivatives should prioritize the development of sustainable synthetic strategies.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govnih.gov The synthesis of heterocyclic compounds, including pyrrolidines and amides, has been shown to be amenable to microwave irradiation. nih.govrasayanjournal.co.in

Catalytic Amide Bond Formation: Traditional methods for amide bond formation often rely on stoichiometric activating agents that generate significant waste. The development of catalytic methods for the synthesis of this compound would be a significant step towards a more sustainable process. ucl.ac.uk

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Exploring the use of benign solvents, such as water or bio-based solvents, or even solvent-free reaction conditions, would enhance the sustainability of the synthesis of this chemical class. researchgate.netnih.gov

By embracing these green chemistry principles, the future synthesis of this compound and its derivatives can be conducted in a more environmentally responsible manner, aligning with the broader goals of sustainable scientific research.

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂) monitor decomposition via LC-MS. Simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) assess bioavailability . Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.